molecular formula C28H31N3O5S B2429280 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 689757-54-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2429280
CAS No.: 689757-54-8
M. Wt: 521.63
InChI Key: ASROLUKDCWXOLC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C28H31N3O5S and its molecular weight is 521.63. The purity is usually 95%.
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Properties

CAS No.

689757-54-8

Molecular Formula

C28H31N3O5S

Molecular Weight

521.63

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H31N3O5S/c1-18-19(2)37-27-25(18)26(33)30(15-13-20-8-6-5-7-9-20)28(34)31(27)17-24(32)29-14-12-21-10-11-22(35-3)23(16-21)36-4/h5-11,16H,12-15,17H2,1-4H3,(H,29,32)

InChI Key

ASROLUKDCWXOLC-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)CCC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H25N3O5
  • Molecular Weight : 399.45 g/mol
  • LogP : 0.8444
  • Polar Surface Area : 73.274 Ų
  • Hydrogen Bond Acceptors : 8
  • Hydrogen Bond Donors : 1

Research indicates that this compound may function as an inhibitor of specific kinases involved in cancer proliferation. For instance, it has shown potential in inhibiting MEK1/2 kinases, which are critical in the MAPK signaling pathway often activated in various cancers. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Efficacy Studies

Several studies have been conducted to assess the efficacy of this compound:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxic effects against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The IC50 values were approximately 0.3 µM and 1.2 µM respectively .
    • Inhibition of phospho-ERK1/2 and downstream effectors was observed through Western blot analysis, confirming the compound's role in disrupting the cancer cell signaling pathways.
  • In Vivo Studies :
    • In xenograft models using nude mice with BRAF mutant tumors, treatment with the compound resulted in dose-dependent growth inhibition at doses as low as 10 mg/kg .

Case Study 1: Acute Leukemia Treatment

A study examined the effects of the compound on acute leukemia cell lines. It was found that treatment led to significant reductions in cell viability and induced apoptosis through activation of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Study 2: Solid Tumor Models

In a series of experiments involving solid tumor models, this compound was administered orally and intravenously. Results indicated sustained inhibition of tumor growth with minimal side effects observed at therapeutic doses .

Comparative Analysis of Biological Activity

Compound NameTarget KinaseIC50 (µM)Cell LineAdministration Route
N-[2-(3,4-dimethoxyphenyl)ethyl]-...MEK1/20.3 - 1.2MV4-11/MOLM13Oral/IV
AZD6244MEK1/20.014 - 0.050BRAF mutant linesOral
PD0325901pMAPK~50 ng/ml (EC50)Liver/Lung tissuesOral/IV

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-d]pyrimidinone core. Key steps include:

  • Condensation reactions to introduce the 3,4-dimethoxyphenethyl and phenylethyl substituents.
  • Amide coupling to attach the acetamide moiety, often using carbodiimide-based reagents.
    Critical conditions include temperature control (60–80°C for cyclization steps), pH adjustments (neutral to slightly acidic for amide formation), and solvent selection (DMSO or ethanol for solubility optimization). Purification via column chromatography or recrystallization ensures high purity (>95%) .

Basic: What analytical techniques are used to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., δ 2.19 ppm for methyl groups, δ 7.28–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 344.21 [M+H]+) confirms molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% via reverse-phase C18 columns) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress .

Basic: What are its key physicochemical properties relevant to experimental design?

  • Solubility : Soluble in DMSO and ethanol, but poorly soluble in aqueous buffers. Pre-formulation studies may require solubilizing agents like cyclodextrins .
  • Stability : Degrades under strong acidic/basic conditions; store at −20°C in inert atmospheres .
  • Reactivity : Moderate reactivity in nucleophilic substitution due to the electron-deficient pyrimidinone core .

Advanced: How can synthesis be optimized for higher yield or purity?

  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) during cyclization reduces side-product formation .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Chromatographic Optimization : Employ gradient elution (e.g., hexane/ethyl acetate) for better separation .

Advanced: How should contradictions in reported biological activity data be resolved?

  • Orthogonal Assays : Cross-validate using enzymatic assays (e.g., kinase inhibition) and cell-based viability tests (e.g., MTT assay) to distinguish direct vs. indirect effects .
  • Dose-Response Analysis : Ensure linearity across concentrations (e.g., 1–100 µM) to rule off-target effects .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., fluorinated analogs) to identify substituent-specific activity .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Substituent Scanning : Synthesize analogs with modified methoxy or phenethyl groups to assess impact on target binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyls) using software like Schrödinger .

Advanced: How does this compound compare to structurally related thienopyrimidine derivatives?

  • Activity Profile : Compared to fluorinated analogs (e.g., 6-fluoro-N-((1s,4s)-...), this compound shows reduced cytotoxicity but higher solubility .
  • Synthetic Complexity : The phenylethyl and dimethoxyphenyl groups increase steric hindrance, requiring tailored coupling conditions .
  • Bioavailability : Methyl substituents enhance metabolic stability compared to chlorine-containing derivatives .

Advanced: How can stability under varying experimental conditions be assessed?

  • Forced Degradation Studies : Expose to UV light, heat (40–60°C), and pH extremes (1–13) for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Solubility Assays : Measure solubility in PBS, cell culture media, and simulated gastric fluid at 37°C .
  • Mass Balance Analysis : Track parent compound and metabolites in biological matrices using LC-MS .

Advanced: What experimental designs are recommended to study its mechanism of action?

  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance to the compound in cell lines .
  • Metabolomic Profiling : Analyze changes in cellular metabolites (e.g., ATP, NAD+) via LC-MS to pinpoint pathways affected .

Advanced: What are common challenges in reproducing its synthesis, and how are they addressed?

  • Intermediate Instability : Protect air-sensitive intermediates (e.g., thiols) with reducing agents like TCEP .
  • Low Coupling Efficiency : Optimize stoichiometry (1.2–1.5 eq of amine) and reaction time (12–24 hrs) for amide formation .
  • Byproduct Formation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents .

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